molecular formula C12H16N2O7 B2552482 4,5-Dimethoxy-2-nitrobenzyl-L-serine CAS No. 780009-55-4

4,5-Dimethoxy-2-nitrobenzyl-L-serine

Cat. No. B2552482
CAS RN: 780009-55-4
M. Wt: 300.267
InChI Key: HYSPNOMZFGNKBR-QMMMGPOBSA-N
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Description

4,5-Dimethoxy-2-nitrobenzyl-L-serine is a compound with the molecular formula C12H16N2O7 . It is a photolabile protecting reagent, commonly used in peptide or nucleotide synthesis to protect amines and hydroxyl groups . It is also used as a reagent for the protection of alcohols, which can be cleaved by photolysis involving intramolecular rearrangement to derivatives of o-nitrosobenzaldehyde, which are readily cleaved by hydrolysis .


Synthesis Analysis

The synthesis of 4,5-Dimethoxy-2-nitrobenzyl-L-serine involves the use of carboxylic acids conjugated with 4,5-dimethoxy-2-nitrobenzyl photoremovable protecting group . The photolysis of these “caged” acids results in a significant increase in fluorescence emission at 430 nm. Further UV irradiation forms a product with fluorescence at a longer wavelength (470 nm excitation / 500-600 nm emission) .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethoxy-2-nitrobenzyl-L-serine can be analyzed using various computational methods. For example, the electronic ground state can be calculated using the B3LYP method, and the electronic excited states can be calculated using the TD-B3LYP method .


Chemical Reactions Analysis

The chemical reactions involving 4,5-Dimethoxy-2-nitrobenzyl-L-serine are primarily related to its role as a photolabile protecting group. Upon exposure to light, the molecule undergoes photolysis, resulting in the cleavage of the protecting group and the release of the protected molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dimethoxy-2-nitrobenzyl-L-serine can be computed using various methods. For example, the molecular weight of the compound is 300.26 g/mol, and it has a topological polar surface area of 137 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 .

Scientific Research Applications

Photocage-Selective Capture and Light-Controlled Release of Target Proteins

DMNB-caged-Serine serves as a valuable tool for selective protein manipulation. Researchers have developed a high-affinity monoclonal antibody specific to the photolytically removable DMNB group. By incorporating DMNB-caged-Serine into proteins, they can selectively detect and immunoprecipitate target proteins in complex biological mixtures. The orthogonal strategy allows for traceless release of these proteins, enabling applications in nanoscale assays .

Hydrogel and Organogel Formation

DMNB-caged-Serine, when sonicated in water or organic solvents, triggers gelation. This property makes it useful for creating multiresponsive hydrogels and organogels. Stimuli such as UV irradiation, oxidation, heat, or pH changes induce reversible gel-to-sol transitions. Additionally, the photo-triggered gel-sol transition can be harnessed to control the release of cysteine from the hydrogel .

Photolysis-Based Protection of Alcohols

4,5-Dimethoxy-2-nitrobenzyl alcohol (a derivative of DMNB-caged-Serine) acts as a reagent for protecting alcohols. It forms ethers that can be cleaved by photolysis, releasing the desired compounds. This property finds applications in organic synthesis and controlled release strategies .

Synthesis of 4,5-Dimethoxy-2-nitrobenzamide and Quinazoline Derivatives

4,5-Dimethoxy-2-nitrobenzoic acid (another derivative) is used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives. These compounds have diverse applications, including potential pharmaceutical uses .

Time-Resolved Photoconversion Studies

Researchers have investigated the photoconversion of 4,5-dimethoxy-2-nitrobenzyl alcohol and related compounds. These studies shed light on the behavior of the aci-nitro form and its conversion into nitroso derivatives upon UV irradiation. The presence of a triplet state with charge transfer character adds complexity to the photochemical properties of these molecules .

Crystal Structure Studies

The crystal structure of the compound resulting from the reaction of di-n-butyltin oxide with 4,5-dimethoxy-2-nitrobenzoic acid has been characterized. This information contributes to our understanding of its properties and potential applications .

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-nitrobenzyl-L-serine is based on its photolabile properties. When exposed to light, the molecule undergoes a photochemical reaction that results in the cleavage of the protecting group. This allows for the controlled release of the protected molecule, which can then participate in further reactions .

Future Directions

The future directions for the use of 4,5-Dimethoxy-2-nitrobenzyl-L-serine could involve its application in the field of biomedical research. For instance, its photolabile properties could be utilized in the development of photosensitive liposomes for targeted drug delivery . Additionally, the fluorescent properties observed upon photolysis could potentially be used for monitoring the “uncaging” process .

properties

IUPAC Name

(2S)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O7/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSPNOMZFGNKBR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)N)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-2-nitrobenzyl-L-serine

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